molecular formula C21H18Cl2N2O5 B11655458 N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide

N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B11655458
M. Wt: 449.3 g/mol
InChI Key: IICATJCBHIHZSA-UHFFFAOYSA-N
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Description

N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a dichloromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2,4-dichloro-6-methylphenoxyacetic acid: This can be achieved by reacting 2,4-dichloro-6-methylphenol with chloroacetic acid under basic conditions.

    Acylation: The resulting acid is then acylated with 4-amino-2-methoxyphenol to form the intermediate amide.

    Cyclization: The intermediate amide undergoes cyclization with furan-2-carboxylic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the dichloromethylphenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the furan ring.

    2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains a dichloromethylphenoxy group but has a different core structure.

Uniqueness

N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide is unique due to the presence of both a furan ring and a methoxyphenyl group, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C21H18Cl2N2O5

Molecular Weight

449.3 g/mol

IUPAC Name

N-[4-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C21H18Cl2N2O5/c1-12-8-13(22)9-15(23)20(12)30-11-19(26)24-14-5-6-16(18(10-14)28-2)25-21(27)17-4-3-7-29-17/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)

InChI Key

IICATJCBHIHZSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC)Cl)Cl

Origin of Product

United States

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